molecular formula C3H8O B1365365 2-Propanol-1,1,1,3,3,3-d6 CAS No. 3976-29-2

2-Propanol-1,1,1,3,3,3-d6

Cat. No.: B1365365
CAS No.: 3976-29-2
M. Wt: 66.13 g/mol
InChI Key: KFZMGEQAYNKOFK-WFGJKAKNSA-N
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Chemical Reactions Analysis

2-Propanol-1,1,1,3,3,3-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Scientific Research Applications

2-Propanol-1,1,1,3,3,3-d6 is widely used in scientific research due to its deuterated nature. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Propanol-1,1,1,3,3,3-d6 is similar to that of 2-propanol. Its effects are primarily due to its ability to act as a solvent and participate in various chemical reactions. The presence of deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect, where reactions involving deuterium are generally slower than those involving hydrogen .

Comparison with Similar Compounds

2-Propanol-1,1,1,3,3,3-d6 can be compared with other deuterated alcohols such as:

The uniqueness of this compound lies in its specific isotopic substitution pattern, which makes it particularly useful for certain types of NMR studies and isotopic labeling experiments .

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480716
Record name Isopropanol-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3976-29-2
Record name Isopropanol-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol-1,1,1,3,3,3-d6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propanol-1,1,1,3,3,3-d6
Reactant of Route 2
2-Propanol-1,1,1,3,3,3-d6
Reactant of Route 3
2-Propanol-1,1,1,3,3,3-d6
Reactant of Route 4
2-Propanol-1,1,1,3,3,3-d6
Reactant of Route 5
2-Propanol-1,1,1,3,3,3-d6
Reactant of Route 6
2-Propanol-1,1,1,3,3,3-d6

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